molecular formula C13H17NO3 B2684390 4-[Acetyl(butyl)amino]benzoic acid CAS No. 418782-26-0

4-[Acetyl(butyl)amino]benzoic acid

Cat. No. B2684390
CAS RN: 418782-26-0
M. Wt: 235.283
InChI Key: VYTVLXCPQSNJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[Acetyl(butyl)amino]benzoic acid” is a chemical compound that contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoate compounds have been designed using tetracaine and pramocaine as lead compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route characterized by high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of “4-[Acetyl(butyl)amino]benzoic acid” is complex, with multiple types of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a tertiary amide group, and a hydroxyl group .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds derived from 4-amino benzoic acid, a structurally similar compound to 4-[Acetyl(butyl)amino]benzoic acid, includes the synthesis of new derivative Schiff base compounds. These compounds have been studied for their biological activity against various bacteria, highlighting the potential of benzoic acid derivatives in antimicrobial applications (Radi et al., 2019).

Protective Group Chemistry

The acetoacetyl group, related to the acetyl group in 4-[Acetyl(butyl)amino]benzoic acid, is utilized as a protective group for hydroxyl groups in hydroxy amino acids. This showcases the compound's potential role in synthesizing protected amino acid derivatives for peptide chemistry (Kinoshita et al., 1979).

Antimicrobial and Preservative Uses

Benzoic acid and its derivatives, including 4-[Acetyl(butyl)amino]benzoic acid, are noted for their antimicrobial properties. They are widely used as preservatives in food, cosmetics, and pharmaceuticals. This use is underpinned by their ability to inhibit microbial growth, ensuring product safety and longevity (del Olmo et al., 2017).

Novel Synthesis Methods

Research into novel synthesis methods for functionalized proline derivatives, which can include derivatives of 4-[Acetyl(butyl)amino]benzoic acid, demonstrates the compound's utility in creating complex amino acids. These methods enable the development of new molecules with potential applications in medicinal chemistry and drug design (Cooke et al., 2002).

Cholinesterase Inhibition for Alzheimer's Treatment

A library of novel compounds, including derivatives of benzoic acid, has been designed and synthesized as potential inhibitors for acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of Alzheimer's disease, highlighting the therapeutic potential of 4-[Acetyl(butyl)amino]benzoic acid derivatives in neurodegenerative disorders (Kos et al., 2021).

properties

IUPAC Name

4-[acetyl(butyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-14(10(2)15)12-7-5-11(6-8-12)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVLXCPQSNJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Acetyl(butyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.